AN0128
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Overview
Description
AN0128 is a novel compound that contains a boron atom within a borinic acid complex. It has broad-spectrum activity against a wide variety of Gram-positive bacteria, including many that are known skin colonizers. Of particular importance is its activity against Propionibacterium acnes, which plays a causal role in acne vulgaris .
Preparation Methods
The synthesis of AN0128 involves the preparation of borinic acid picolinate esters. The synthetic route typically includes the reaction of boronic acids with picolinic acid derivatives under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
AN0128 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: The compound can be reduced to form borinic acid derivatives.
Substitution: this compound can undergo substitution reactions where the boron atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents.
Scientific Research Applications
AN0128 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its antibacterial and anti-inflammatory properties.
Medicine: Investigated for the treatment of acne, atopic dermatitis, and other skin conditions.
Industry: Potential applications in the development of new antibacterial agents and anti-inflammatory drugs
Mechanism of Action
AN0128 exerts its effects by inhibiting the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha, without affecting the normal immune response. This mechanism makes it a promising candidate for the treatment of inflammatory skin conditions. The molecular targets and pathways involved include the inhibition of cytokine release from human peripheral blood mononuclear cells .
Comparison with Similar Compounds
AN0128 is unique due to its boron-containing structure, which imparts both antibacterial and anti-inflammatory properties. Similar compounds include other borinic acid derivatives and boronic acids, such as:
Boric acid: Known for its antiseptic properties.
Boronophenylalanine: Used in boron neutron capture therapy for cancer treatment.
Boronic acids: Widely used in organic synthesis and as enzyme inhibitors.
Properties
AN0128 inhibits the release of pro-inflammatory cytokines, including TNF- alpha, without affecting the normal immune response. | |
CAS No. |
872044-70-7 |
Molecular Formula |
C20H16BCl2NO3 |
Molecular Weight |
400.1 g/mol |
IUPAC Name |
bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3 |
InChI Key |
ZTLSOLUCMQEGEA-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane AN-0128 AN0128 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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